molecular formula C8H10N2O3 B13079080 2-(3-Methoxypyrazin-2-yl)propanoic acid

2-(3-Methoxypyrazin-2-yl)propanoic acid

Cat. No.: B13079080
M. Wt: 182.18 g/mol
InChI Key: BGXWBXPCBZEKGA-UHFFFAOYSA-N
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Description

2-(3-Methoxypyrazin-2-yl)propanoic acid is an organic compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a methoxy group and a propanoic acid moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypyrazin-2-yl)propanoic acid typically involves the reaction of 3-methoxypyrazine with a suitable propanoic acid derivative under controlled conditions. One common method includes the use of a Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypyrazin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group on the pyrazine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

2-(3-Methoxypyrazin-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methoxypyrazin-2-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it has been studied for its inhibitory action on protein tyrosine phosphatase 1B (PTP 1B), which is involved in the regulation of insulin signaling pathways . The compound binds to the active site of the enzyme, preventing its activity and thereby modulating the signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)propanoic acid
  • 3-(2-Furyl)propanoic acid
  • Aminooxy-naphthylpropionic acid

Uniqueness

2-(3-Methoxypyrazin-2-yl)propanoic acid is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-(3-methoxypyrazin-2-yl)propanoic acid

InChI

InChI=1S/C8H10N2O3/c1-5(8(11)12)6-7(13-2)10-4-3-9-6/h3-5H,1-2H3,(H,11,12)

InChI Key

BGXWBXPCBZEKGA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN=C1OC)C(=O)O

Origin of Product

United States

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